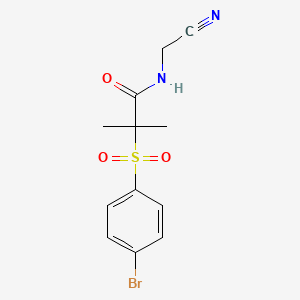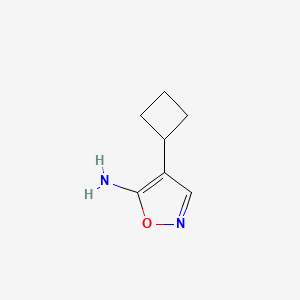
4-Cyclobutyl-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1779920-94-3 . It has a molecular weight of 138.17 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutyl-1,2-oxazol-5-amine consists of a five-membered oxazole ring with a cyclobutyl group attached . The oxazole ring contains one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis
4-Cyclobutyl-1,2-oxazol-5-amine is a powder at room temperature . It has a molecular weight of 138.17 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Cyclobutyl-1,2-oxazol-5-amine: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to be a part of various compounds with significant antimicrobial properties. Researchers have synthesized series of oxazole derivatives and tested them against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Properties
Oxazole derivatives, including those with a 4-cyclobutyl substitution, have been explored for their anticancer activities. These compounds can act as inhibitors for various biological pathways that are crucial for cancer cell proliferation and survival. The structural motif of oxazole is present in several marketed anticancer drugs, indicating the potential of this scaffold in cancer therapy .
Anti-inflammatory and Analgesic Effects
The oxazole nucleus is a common feature in many anti-inflammatory drugs. Derivatives of 4-Cyclobutyl-1,2-oxazol-5-amine have been investigated for their ability to reduce inflammation and pain. These compounds may work by inhibiting enzymes like cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .
Antidiabetic Activity
Some oxazole derivatives are known to exhibit antidiabetic effects. They can be designed to target and modulate the activity of enzymes or receptors involved in glucose metabolism, offering a promising approach for the treatment of diabetes. Aleglitazar, an antidiabetic drug, contains an oxazole ring, underscoring the relevance of this structure in diabetes management .
Antiobesity Applications
The oxazole ring structure has been associated with antiobesity activity. Compounds featuring the 4-Cyclobutyl-1,2-oxazol-5-amine moiety could potentially be developed as treatments for obesity by influencing lipid metabolism or energy expenditure .
Antioxidant Potential
Oxazole derivatives are also being researched for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The presence of the oxazole ring in molecules may contribute to their ability to neutralize free radicals .
Safety and Hazards
Wirkmechanismus
Mode of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities . The specific interactions between 4-Cyclobutyl-1,2-oxazol-5-amine and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to impact various biological activities , suggesting that multiple pathways could potentially be affected
Result of Action
Given the diverse biological activities of oxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
4-cyclobutyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBMEIUCGFANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(ON=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

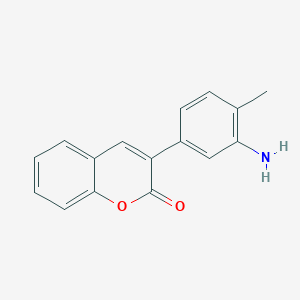
![1-(7-oxaspiro[3.5]nonan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2947670.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)
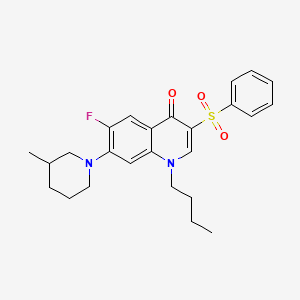
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)
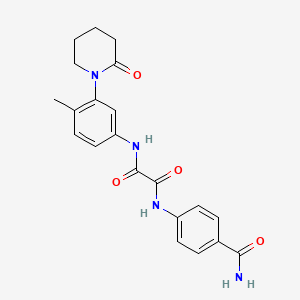
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)
![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)
![6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)
![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

